molecular formula C20H16N2O6 B2908987 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one CAS No. 892758-74-6

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one

Cat. No.: B2908987
CAS No.: 892758-74-6
M. Wt: 380.356
InChI Key: YVJBPUOZYHLPKY-UHFFFAOYSA-N
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Description

The compound 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a hybrid heterocyclic molecule combining a coumarin core (2H-chromen-2-one) with a 1,2,4-oxadiazole ring substituted at position 2. Key structural features include:

  • A 7-methoxy group on the coumarin scaffold.
  • A 1,2,4-oxadiazole moiety at position 3 of the coumarin.
  • A 2,3-dimethoxyphenyl substituent on the oxadiazole ring.

Properties

IUPAC Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-24-12-8-7-11-9-14(20(23)27-16(11)10-12)19-21-18(22-28-19)13-5-4-6-15(25-2)17(13)26-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJBPUOZYHLPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N4O7C_{21}H_{20}N_{4}O_{7}, with a molecular weight of approximately 440.41 g/mol. The structure features a coumarin backbone combined with an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) . The ability of this compound to target these enzymes could position it as a promising candidate for cancer therapy.

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

CompoundTarget EnzymeIC50 (µM)Cell Line
Compound AThymidylate Synthase35.58HePG-2
Compound BHDAC5.55HCT-116
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been documented. Compounds similar to our target have demonstrated effectiveness against various bacterial strains. For example, studies have shown that certain oxadiazole derivatives exhibit significant antibacterial activity against Staphylococcus aureus .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainInhibition Zone (mm)
Compound CStaphylococcus aureus17
Compound DE. coli15
This compoundTBD

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in enhancing the binding affinity to enzymes and receptors involved in cell proliferation and apoptosis. Mechanistic studies suggest that compounds containing the oxadiazole moiety can induce cell cycle arrest and apoptosis in cancer cells through multiple pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that those with a similar structure to our compound showed promising results in inhibiting tumor growth in vitro and in vivo models . The study emphasized the importance of structural modifications in enhancing anticancer activity.

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives were tested against both gram-positive and gram-negative bacteria. The results indicated that modifications in the phenyl ring significantly influenced the antibacterial efficacy .

Comparison with Similar Compounds

Research Tools and Validation

  • Structural Confirmation : Programs like SHELXL and OLEX2 are critical for refining crystal structures and validating substituent positions, especially for complex hybrids like the target compound .
  • Spectral Data : NMR and IR spectra (e.g., compound 14’s IR peaks at 1,715 cm⁻¹ for carbonyl) provide benchmarks for verifying synthetic success in analogs .

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